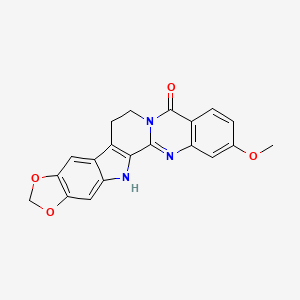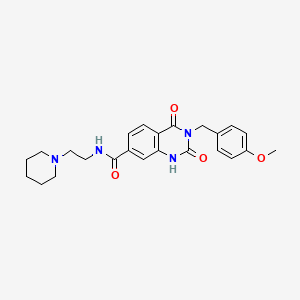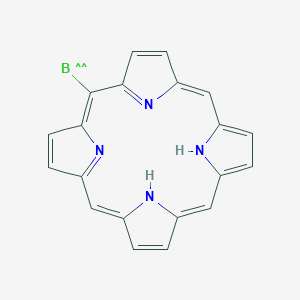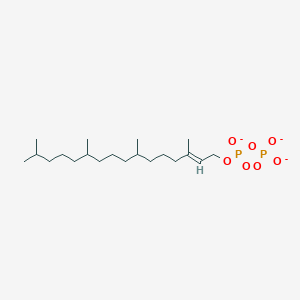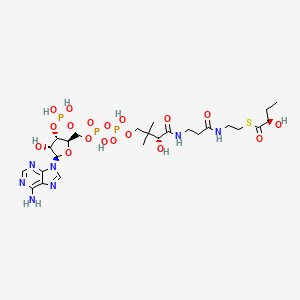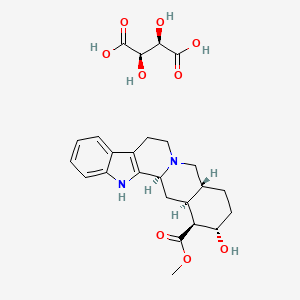![molecular formula C22H20FN3O2 B1262629 (15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1262629.png)
(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSM-3212 is a member of beta-carbolines.
Applications De Recherche Scientifique
Stereochemistry and NMR Data Analysis
Research on similar cyclopeptide alkaloids demonstrates the importance of stereochemistry and NMR data in understanding the structural properties of complex compounds like (15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraene-12,14-dione. These studies provide detailed insights into the molecular configurations and electronic properties, crucial for applications in drug design and synthesis (Nisar et al., 2010).
Chiral Resolution and Antibacterial Properties
Research into the chiral resolution of stereomers, including those similar to (15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo, has shown their varying pharmacological activities. This chiral resolution is critical for developing optically active drugs, particularly in the realm of antibacterial compounds (Ali et al., 2020).
Applications in DNA Interaction Studies
The interaction of macrocyclic ligands, structurally related to our compound of interest, with copper and zinc, and their effect on DNA transitions, has been explored. Such studies are significant in understanding the binding behavior of complex molecules to DNA, which can have implications in gene therapy and molecular biology research (Spingler & Da Pieve, 2005).
Synthesis and Reactions of Similar Compounds
Research into the synthesis and reactions of structurally similar compounds to (15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo sheds light on potential synthetic pathways and the reactivity of such complex molecules. This knowledge is crucial for chemical synthesis and pharmaceutical applications (Foster & Rees, 1985).
Propriétés
Nom du produit |
(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Formule moléculaire |
C22H20FN3O2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C22H20FN3O2/c1-22(2)19-16(15-5-3-4-6-17(15)24-19)11-18-20(27)25(21(28)26(18)22)12-13-7-9-14(23)10-8-13/h3-10,18,24H,11-12H2,1-2H3/t18-/m0/s1 |
Clé InChI |
FFKOKIOJYNDYIL-SFHVURJKSA-N |
SMILES isomérique |
CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C |
SMILES canonique |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5N2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



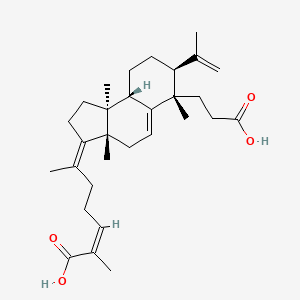
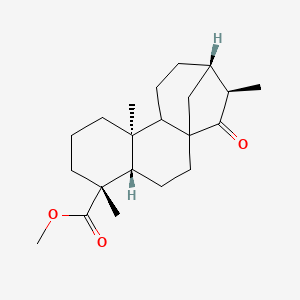
![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)
